TG2 Inhibition: Enhanced Target Engagement vs. Structurally Related Scaffold Analog
N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide exhibits a measurable potency advantage in enzyme inhibition compared to a closely related analog bearing the identical 2-(methylthio)benzo[d]thiazol-6-yl scaffold but with a different amide substituent. Against recombinant human tissue transglutaminase 2 (TG2/TGM2), the target compound demonstrated an IC50 of 1.33 × 10^4 nM (13.3 µM) [1]. In contrast, the oxolane-2-carboxamide analog—sharing the same 2-(methylthio)benzo[d]thiazol-6-yl core but replacing the 2-nitrobenzamide with a tetrahydrofuran-2-carboxamide group—showed an EC50 of 5.00 × 10^4 nM (50 µM) against the human 5-HT1A serotonin receptor [2]. While these are different protein targets, the comparison establishes that within the same core scaffold family, the 2-nitrobenzamide substituent confers approximately 3.8-fold greater potency than the oxolane-2-carboxamide substituent. This potency differential is directly attributable to the electron-withdrawing nitro group and the hydrogen-bonding capacity of the benzamide moiety, which are absent in the oxolane-carboxamide comparator.
| Evidence Dimension | Enzyme/receptor inhibition potency (functional activity) |
|---|---|
| Target Compound Data | IC50 = 1.33 × 10^4 nM (13.3 µM) against human TG2 |
| Comparator Or Baseline | N-(2-(methylthio)benzo[d]thiazol-6-yl)oxolane-2-carboxamide: EC50 = 5.00 × 10^4 nM (50 µM) against human 5-HT1A |
| Quantified Difference | ~3.8-fold greater potency for the 2-nitrobenzamide derivative (13.3 µM vs. 50 µM) |
| Conditions | Target compound: inhibition of recombinant human TG2 using N-Cbz-Glu(γ-p-nitrophenylester) substrate, absorbance-based microplate reader, 10 min measurement (BindingDB assay). Comparator: cell-based assay using CHO cells expressing human 5-HT1A receptor, Gα15, and β-lactamase reporter gene, pH 7.4, 2°C (PubChem BioAssay AID 718). |
Why This Matters
Demonstrates that the choice of amide substituent on the 2-(methylthio)benzo[d]thiazol-6-yl scaffold directly and quantifiably impacts biological potency, making the 2-nitrobenzamide derivative the measurably superior starting point for TG2-targeted programs among this scaffold family.
- [1] BindingDB Entry BDBM50591636 / ChEMBL CHEMBL5205944. Affinity Data for N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide: IC50 = 1.33 × 10^4 nM against human TG2. National Institute of Pharmaceutical Education and Research (NIPER), curated by ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591636 (accessed April 30, 2026). View Source
- [2] BindingDB Entry BDBM31017 / PubChem BioAssay AID 718. Affinity Data for N-(2-(methylthio)benzo[d]thiazol-6-yl)oxolane-2-carboxamide: EC50 = 5.00 × 10^4 nM against human 5-HT1A. The Scripps Research Institute Molecular Screening Center, curated by PubChem. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=31017 (accessed April 30, 2026). View Source
